N-メチルガチフロキサシン

概要

説明

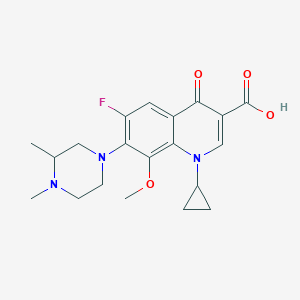

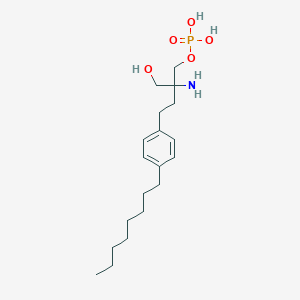

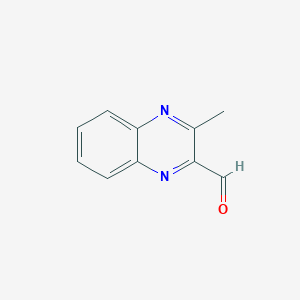

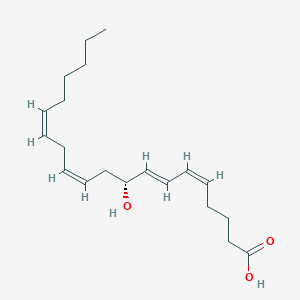

N-Methyl Gatifloxacin, also known as N-Methyl Gatifloxacin, is a useful research compound. Its molecular formula is C20H24FN3O4 and its molecular weight is 389.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Methyl Gatifloxacin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl Gatifloxacin including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌薬の設計

“N-メチルガチフロキサシン”は、よく知られた抗菌剤であるガチフロキサシン誘導体です。その設計と金属イオンに対する配位能力は、新しい抗菌薬を開発するための候補となっています。この化合物は金属錯体を形成する可能性があり、耐性菌株に対する活性を高める可能性があります。研究によると、ガチフロキサシンの特定の金属錯体は、有望な抗菌活性を示すことが示されています .

抗菌性金属錯体

“N-メチルガチフロキサシン”を含む金属錯体の合成は、著しい抗菌特性を持つ化合物につながる可能性があります。これらの錯体は、物理化学的および分光学的技術を用いて調査し、その有効性を評価できます。このような錯体の開発は、細菌耐性との闘いにおいて不可欠です .

耐性低減

ガチフロキサシンを構造改変して“N-メチルガチフロキサシン”を作成することで、細菌耐性を低減できる可能性があります。フルオロキノロンの特定の位置で嵩高さを増すことにより、細菌細胞からの抗生物質の排出を最小限に抑え、抗菌作用を高めることができます .

トポイソメラーゼ阻害

ガチフロキサシンは、トポイソメラーゼ酵素を阻害することで、細菌におけるDNA合成を阻害することによって作用します。“N-メチルガチフロキサシン”は、これらの酵素をより効果的に阻害し、グラム陽性菌とグラム陰性菌の両方に抗菌作用を向上させる可能性があります .

感染症の治療

尿路感染症(UTI)、呼吸器感染症(RTI)、性感染症(STD)、皮膚感染症などのさまざまな感染症の治療における“N-メチルガチフロキサシン”の応用は、重要な研究分野です。その広域スペクトル活性は、他の抗生物質に対する耐性が高い地域で貴重な代替手段となっています .

分析化学

分析化学において、“N-メチルガチフロキサシン”は、新しい分析方法の開発のための参照化合物として使用できます。そのユニークな構造により、生物学的サンプル中のガチフロキサシンとその類似体の存在を検出および定量するための特異的なアッセイを作成できます .

作用機序

Target of Action

N-Methyl Gatifloxacin, like its parent compound Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The bactericidal action of N-Methyl Gatifloxacin results from the inhibition of its primary targets, DNA gyrase and topoisomerase IV . By inhibiting these enzymes, the compound interferes with the unwinding of bacterial DNA, which is a necessary step in DNA replication. This disruption in the replication process leads to the death of the bacterial cells .

Biochemical Pathways

By inhibiting DNA gyrase and topoisomerase IV, N-Methyl Gatifloxacin prevents the unwinding and supercoiling of bacterial DNA, thereby disrupting DNA replication and leading to cell death .

Pharmacokinetics

Gatifloxacin, the parent compound, is known to have high oral bioavailability (96%), a large volume of distribution (~18 L/kg), low protein binding (~20%), and broad tissue distribution . It is primarily excreted unchanged in the urine (>80%)

Result of Action

The molecular and cellular effects of N-Methyl Gatifloxacin’s action likely involve the disruption of bacterial DNA replication, leading to cell death . This results in the effective treatment of infections caused by susceptible bacteria.

Action Environment

The action, efficacy, and stability of N-Methyl Gatifloxacin can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other compounds, such as certain metal ions, can interact with N-Methyl Gatifloxacin and potentially affect its action . .

Safety and Hazards

When handling N-Methyl Gatifloxacin, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .

生化学分析

Biochemical Properties

N-Methyl Gatifloxacin interacts with various enzymes and proteins in biochemical reactions. Its primary mechanism of action involves inhibiting bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, N-Methyl Gatifloxacin prevents bacterial DNA replication, leading to bacterial death .

Cellular Effects

N-Methyl Gatifloxacin exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting DNA replication, which is vital for cell division and growth . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism, leading to the death of bacterial cells .

Molecular Mechanism

The molecular mechanism of N-Methyl Gatifloxacin involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to bacterial enzymes DNA gyrase and topoisomerase IV, inhibiting their function . This inhibition disrupts DNA replication, leading to bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyl Gatifloxacin change over time. It is a metabolically stable compound, with more than 80% of the drug excreted in the urine unchanged . This stability suggests that N-Methyl Gatifloxacin maintains its effects on cellular function over time .

Dosage Effects in Animal Models

The effects of N-Methyl Gatifloxacin vary with different dosages in animal models. While specific studies on N-Methyl Gatifloxacin are limited, studies on Gatifloxacin suggest that it is well absorbed from the gastrointestinal tract, with oral availability approximately 100%

Metabolic Pathways

N-Methyl Gatifloxacin is involved in several metabolic pathways. It is primarily excreted unchanged in the urine, suggesting minimal metabolism

Transport and Distribution

N-Methyl Gatifloxacin is transported and distributed within cells and tissues. It is well absorbed from the gastrointestinal tract, suggesting efficient transport mechanisms

特性

IUPAC Name |

1-cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4/c1-11-9-23(7-6-22(11)2)17-15(21)8-13-16(19(17)28-3)24(12-4-5-12)10-14(18(13)25)20(26)27/h8,10-12H,4-7,9H2,1-3H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBVQXCJOKMPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560570 | |

| Record name | 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114213-69-3 | |

| Record name | 1-Cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)

![5,6,8,9-Tetrahydrooxepino[4,5-b]pyridine](/img/structure/B27013.png)